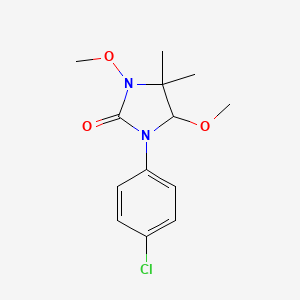![molecular formula C12H16N2O3 B14588995 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid CAS No. 61148-69-4](/img/structure/B14588995.png)
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid is a chemical compound with a complex structure that includes both hydrazine and butanoic acid functional groups
Preparation Methods
The synthesis of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-2-phenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Scientific Research Applications
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid include:
2-Hydroxy-4-methylbenzoic acid: Similar in having a hydroxy group and a carboxylic acid group but lacks the hydrazone functionality.
2-Methylbutanoic acid: Shares the butanoic acid structure but does not have the hydroxy or hydrazone groups.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group and are used in similar applications but have a different core structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
61148-69-4 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-hydroxy-2-[[methyl(phenyl)hydrazinylidene]methyl]butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-14(11-5-3-2-4-6-11)13-9-10(7-8-15)12(16)17/h2-6,9-10,15H,7-8H2,1H3,(H,16,17) |
InChI Key |
UYVQFUXQFSMKQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


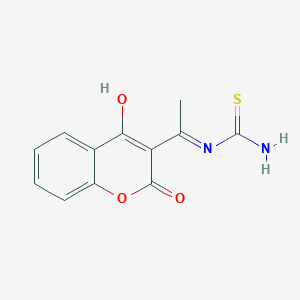
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
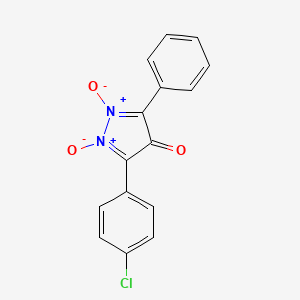
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
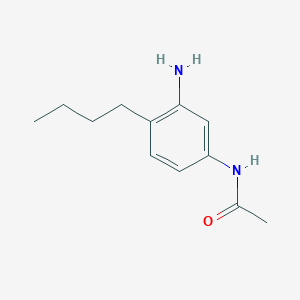
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
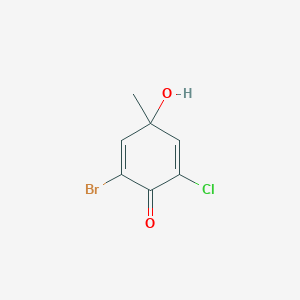

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)

